



# Application Note: Colistin in the Study of Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025



Colistin is a polycationic peptide that disrupts the bacterial outer membrane, leading to cell death.[1] Its primary target is the lipopolysaccharide (LPS) layer of Gram-negative bacteria.[2] [3] Due to its efficacy against many MDR strains, it is a critical tool in both clinical settings and research focused on antimicrobial resistance.

### **Mechanism of Action**

Colistin's mechanism of action involves an electrostatic interaction with the negatively charged phosphate groups of lipid A in the bacterial outer membrane. This interaction displaces divalent cations (Ca<sup>2+</sup> and Mg<sup>2+</sup>) that stabilize the LPS, leading to membrane destabilization and increased permeability.[1][3] The subsequent disruption of the inner and outer membranes results in the leakage of cellular contents and cell lysis.[3][4]

## **Mechanisms of Resistance**

Resistance to colistin primarily arises from modifications to the lipid A component of LPS, which reduces the net negative charge and, consequently, the binding affinity of colistin.[5][6] This is often mediated by the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A.[7] These modifications can be chromosomally mediated through mutations in two-component regulatory systems like PmrA/PmrB and PhoP/PhoQ, or acquired via plasmid-mediated genes such as the mcr gene family.[5][7] Another resistance mechanism involves the complete loss of the LPS structure due to mutations in lipid A biosynthesis genes (lpxA, lpxC, lpxD).[5]



# **Quantitative Data: In Vitro Efficacy of Colistin**

The following tables summarize the Minimum Inhibitory Concentration (MIC) of colistin against various multidrug-resistant pathogens, providing a baseline for its in vitro activity.

Table 1: Colistin MIC values for various Gram-negative pathogens.

| Pathogen                                              | MIC₅₀ (μg/mL) | MIC9ο (μg/mL) | Resistance<br>Rate (%) | Reference |
|-------------------------------------------------------|---------------|---------------|------------------------|-----------|
| Acinetobacter<br>baumannii                            | 0.5           | 1             | 8.6                    | [8][9]    |
| Pseudomonas<br>aeruginosa                             | 1.0           | 1.5           | 2                      | [10]      |
| Klebsiella<br>pneumoniae                              | 16            | 64            | Not specified          | [11]      |
| Carbapenem-<br>resistant<br>Enterobacterales<br>(CRE) | 2             | 8             | 29                     | [12]      |

MIC<sub>50</sub> and MIC<sub>90</sub> represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Synergistic effects of Colistin in combination with other antibiotics against Acinetobacter baumannii.



| Combinatio<br>n           | Synergy<br>Rate (%) | Additive<br>Effect (%) | Indifference<br>(%) | Antagonism<br>(%) | Reference |
|---------------------------|---------------------|------------------------|---------------------|-------------------|-----------|
| Colistin +<br>Rifampin    | 100                 | -                      | -                   | -                 | [13]      |
| Colistin +<br>Vancomycin  | 93.2                | -                      | <10                 | -                 | [14]      |
| Colistin +<br>Meropenem   | 90.9                | -                      | <10                 | -                 | [14]      |
| Colistin +<br>Teicoplanin | 86.4                | -                      | <10                 | -                 | [14]      |
| Colistin + Ceftazidime    | 79.5                | -                      | >10                 | -                 | [14]      |
| Colistin + Tigecycline    | -                   | -                      | >90                 | -                 | [14]      |

# **Experimental Protocols**

# Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for colistin susceptibility testing.[15][16]

#### Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CA-MHB)
- Colistin sulfate powder
- Bacterial inoculum standardized to 0.5 McFarland



- Sterile saline
- Pipettes and sterile tips
- Incubator (35°C ± 2°C)

#### Procedure:

- Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.
- Preparation of Microtiter Plates:
  - $\circ~$  Dispense 50  $\mu L$  of CA-MHB into each well of a 96-well plate.
  - Add 50 μL of the colistin stock solution to the first well of each row and perform serial twofold dilutions across the plate, resulting in a range of concentrations (e.g., 0.25 to 16 μg/mL).[17]
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, suspend 3-5 colonies in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
  - Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10<sup>5</sup>
     CFU/mL in the wells.[18]
- Inoculation: Add 50 μL of the final bacterial inoculum to each well. Include a growth control
  well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]
- Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

## **Protocol 2: Checkerboard Assay for Synergy Testing**



The checkerboard assay is used to evaluate the in vitro interaction between two antimicrobial agents.[13][19]

#### Materials:

- 96-well microtiter plates
- CA-MHB
- Stock solutions of Colistin and the second antimicrobial agent
- Standardized bacterial inoculum (as in Protocol 1)

#### Procedure:

- Plate Setup:
  - Dispense 50 μL of CA-MHB into each well.
  - Create serial twofold dilutions of Colistin (Antibiotic A) along the x-axis of the plate.
  - Create serial twofold dilutions of the second antimicrobial (Antibiotic B) along the y-axis.
     This results in each well containing a unique combination of concentrations of the two drugs.
- Inoculation: Add 100 μL of the final bacterial inoculum (approximately 5 x 10<sup>5</sup> CFU/mL) to each well.
- Incubation: Incubate the plates at 35°C for 18-24 hours.[21]
- Data Analysis:
  - Determine the MIC of each drug alone and in combination.
  - Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FIC<sub>a</sub> + FIC<sub>8</sub> = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)



• Interpret the results as follows:[19]

Synergy: FICI ≤ 0.5

■ Additive: 0.5 < FICI ≤ 1</p>

Indifference: 1 < FICI ≤ 4</p>

■ Antagonism: FICI > 4

## **Visualizations**

Caption: Mechanism of action of Colistin on Gram-negative bacteria.

Caption: Primary mechanism of Colistin resistance in bacteria.

Caption: Experimental workflow for MIC determination via broth microdilution.

Caption: Workflow for the checkerboard synergy assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Colistin Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]

## Methodological & Application





- 8. Colistin resistance in Acinetobacter baumannii isolated from critically ill patients: clinical characteristics, antimicrobial susceptibility and outcome PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 11. brieflands.com [brieflands.com]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. In Vitro Synergistic Activity of Antimicrobial Agents in Combination against Clinical Isolates of Colistin-Resistant Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of potential synergistic activity of antimicrobial combinations against Colistin resistant Acinetobacter baumannii [ejmm.journals.ekb.eg]
- 15. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 16. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific AL [thermofisher.com]
- 17. liofilchem.net [liofilchem.net]
- 18. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Frontiers | In vitro Evaluation of the Colistin-Carbapenem Combination in Clinical Isolates of A. baumannii Using the Checkerboard, Etest, and Time-Kill Curve Techniques [frontiersin.org]
- 21. Efficacy of Colistin with Carbapenems Combination by Checkerboard Assay against Carbapenem Resistant Non Lactose Fermenting Gram Negative Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- To cite this document: BenchChem. [Application Note: Colistin in the Study of Drug-Resistant Pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051863#using-kliostom-in-studies-of-drug-resistant-pathogens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com